2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde
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Description
2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde is a useful research compound. Its molecular formula is C13H7BrCl2O2 and its molecular weight is 346. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
Ortho-Bromination in Synthesis : A key application of 2-bromo-substituted benzaldehydes is in the synthesis of various organic compounds. A study demonstrated the use of palladium-catalyzed ortho-bromination in producing substituted 2-bromobenzaldehydes, showcasing the importance of such compounds in synthetic chemistry (Dubost et al., 2011).
Photolabile Protecting Groups : 2-bromo-substituted benzaldehydes have been explored for their potential in developing photoremovable protecting groups for aldehydes and ketones, a critical aspect in photochemistry and the development of light-responsive materials (Lu et al., 2003).
Chemical Reactions and Catalysis
Enzyme Catalyzed Asymmetric Synthesis : Benzaldehyde derivatives, including those with bromo-substitutions, are substrates in enzyme-catalyzed reactions for asymmetric synthesis, an important process in producing chiral compounds (Kühl et al., 2007).
Catalytic Deoxygenation : The deoxygenation of benzaldehyde over specific catalysts, a reaction relevant to 2-bromo-substituted benzaldehydes, indicates their potential utility in catalytic processes (Ausavasukhi et al., 2009).
Material Science and Molecular Structure
Structural Studies of Derivatives : Research has been conducted on the crystal structure of derivatives of benzaldehyde, including bromo-substituted compounds, providing insights into the molecular and crystallographic properties of such materials (Mocerino et al., 2004).
Magnetic Properties in Complexes : Studies on the synthesis and magnetic properties of metal complexes involving 2-bromo-substituted benzaldehydes contribute to understanding the interactions and applications of these compounds in magnetic materials (Zhang et al., 2013).
Environmental Science and Toxicology
- Dioxin Formation in Thermal Processes : Research into the thermal degradation of bromophenols, closely related to bromo-substituted benzaldehydes, has implications for understanding the formation of toxic dioxins in environmental processes (Evans & Dellinger, 2005).
Properties
IUPAC Name |
2-bromo-4-(3,4-dichlorophenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O2/c14-11-5-9(2-1-8(11)7-17)18-10-3-4-12(15)13(16)6-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBLIBVUFWUTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)Cl)Cl)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.